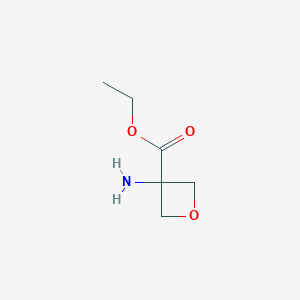

Ethyl 3-aminooxetane-3-carboxylate

Description

Historical Context of Oxetane (B1205548) Scaffolds in Molecular Design

The oxetane scaffold, once considered an academic curiosity, has evolved into a valuable component in modern molecular design, particularly in the field of drug discovery. acs.org A well-known early example of a bioactive compound containing an oxetane ring is the anticancer drug paclitaxel (B517696) (Taxol). acs.orgresearchgate.net Although initially, there was some apprehension regarding the chemical instability and synthetic challenges associated with the oxetane ring, pioneering studies demonstrated their potential as bioisosteres for gem-dimethyl and carbonyl groups. acs.orgnih.gov This led to a surge of interest within the medicinal chemistry community. acs.org Follow-up research established that the stability of the oxetane ring is heavily dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing greater stability. nih.gov

Conformational Features of Oxetane Rings and Their Research Implications

The oxetane ring possesses distinct conformational features that have significant implications for research. The unsubstituted oxetane ring is nearly planar, but the introduction of substituents can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. nih.gov This three-dimensionality imparted by the sp³-hybridized carbon atoms is a desirable feature in drug design, as it can lead to increased aqueous solubility and access to new chemical space. nih.gov

The strained C-O-C bond angle in the oxetane ring exposes the lone pair of electrons on the oxygen atom, making it a good hydrogen-bond acceptor. nih.gov This ability to form effective hydrogen bonds is comparable to that of many carbonyl functional groups. nih.gov The stability of the oxetane ring is a crucial consideration, with 3,3-disubstituted oxetanes generally being more stable due to steric hindrance that blocks nucleophilic attack. nih.gov However, the stability can be influenced by the presence of internal nucleophiles, which may facilitate ring-opening under certain conditions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminooxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-10-5(8)6(7)3-9-4-6/h2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZGJATVLASYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(COC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507113-65-6 | |

| Record name | ethyl 3-aminooxetane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Emergence of Aminooxetane Derivatives in Advanced Synthetic and Medicinal Chemistry

Unique Structural Attributes of Ethyl 3-aminooxetane-3-carboxylate within the Aminooxetane Class

This compound possesses a unique combination of functional groups that distinguish it within the broader class of aminooxetanes. It features a 3-amino-3-carboxylic acid ester moiety attached to the oxetane ring. This specific arrangement of an amino group and a carboxylate group on the same carbon atom of the oxetane ring creates a quaternary center, which can have significant implications for the molecule's steric and electronic properties. The presence of the ethyl ester provides a handle for potential derivatization or hydrolysis to the corresponding carboxylic acid.

The properties of the parent compound, 3-aminooxetane-3-carboxylic acid, are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₇NO₃ |

| Molecular Weight | 117.10 g/mol |

| Melting Point | 205-210 °C |

| Form | Solid |

| InChI | 1S/C4H7NO3/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7) |

| InChI Key | LXRNYRAHXDUNKR-UHFFFAOYSA-N |

Table 1: Physicochemical properties of 3-aminooxetane-3-carboxylic acid. sigmaaldrich.com

Research Rationale for Investigating this compound and Analogues

The investigation of this compound and its analogues is driven by the potential to leverage the unique properties of the 3,3-disubstituted oxetane scaffold in various scientific applications. The oxetane ring is recognized as a valuable motif in drug discovery due to its low molecular weight, high polarity, and three-dimensional character. nih.gov It can act as a bioisostere for other chemical groups, such as carbonyls, and can be used to fine-tune the physicochemical properties of molecules, including their solubility, metabolic stability, and basicity of nearby functional groups. acs.orgnih.gov

Research into analogues, such as 3-aminooxetane-3-carboxylic acid and other 3-aryl-3-carboxylic acid oxetane building blocks, aims to explore how modifications to the substituents on the oxetane ring affect these properties. nih.govdoi.org The development of synthetic routes to these compounds is crucial for making them accessible for further study and incorporation into more complex molecules. nih.gov The ability to create a diverse range of analogues allows for a systematic investigation of structure-activity relationships, which is a fundamental aspect of medicinal chemistry and materials science.

Synthesis of Key Intermediates for Aminooxetane Construction

The synthesis of this compound and its derivatives often relies on the preparation of key intermediates, which are then elaborated into the final target molecules. Oxetan-3-one and other functionalized aminooxetane building blocks are crucial precursors in many synthetic routes.

Oxetan-3-one and Derivatives as Precursors

Oxetan-3-one is a highly valuable and versatile starting material for the synthesis of a wide array of 3-substituted oxetanes, including aminooxetanes. chemrxiv.orgnih.govacs.org Its synthesis has been a focus of considerable research, with methods evolving from multi-step sequences to more efficient one-pot procedures. nih.govacs.org

A significant breakthrough in oxetan-3-one synthesis was the development of a gold-catalyzed one-step process from readily available propargylic alcohols. nih.govacs.orgorganic-chemistry.org This method proceeds under mild, open-flask conditions and avoids the use of hazardous reagents like α-diazo ketones, which were previously employed. nih.govacs.org The reaction is believed to proceed through an α-oxo gold carbene intermediate. nih.govacs.org

Once obtained, oxetan-3-one can be converted to 3-aminooxetanes through various methods, including reductive amination. acs.org For example, condensation of oxetan-3-one with a sulfinimine followed by the addition of organometallic reagents provides access to diverse 3-aminooxetanes. acs.orgresearchgate.net The Strecker synthesis, utilizing trimethylsilyl (B98337) cyanide and an amine, on oxetan-3-one is another powerful method to generate 3-amino-3-cyanooxetane, a direct precursor to 3-aminooxetane-3-carboxylic acid derivatives. chemrxiv.org

Preparation of Functionalized Aminooxetane Building Blocks

The synthesis of more complex aminooxetane derivatives often requires the preparation of functionalized building blocks. These building blocks can be designed to incorporate specific stereochemistry or additional functional groups for further elaboration.

For instance, stereocontrolled synthesis of oxetane-containing dipeptide building blocks has been demonstrated. ljmu.ac.ukrsc.org This involves the conjugate addition of a chiral amine to a nitroalkene derived from an oxetane, followed by reduction and protection to yield an enantiopure aminooxetane. ljmu.ac.uk These building blocks can then be incorporated into peptides using solid-phase peptide synthesis (SPPS). rsc.org

Another approach involves the functionalization of pre-formed oxetane rings. For example, 3-aryl-3-carboxylic acid oxetane building blocks can be prepared through a Lewis acid-catalyzed Friedel-Crafts reaction of oxetanols with arene nucleophiles, followed by oxidative cleavage. doi.orgnih.gov This methodology provides access to a range of arylated amino acid precursors.

Ring-Forming Reactions for Oxetane Scaffolds in Amino Acid Derivatives

The construction of the oxetane ring itself is a fundamental challenge due to its inherent ring strain. acs.orgnih.gov Several strategies have been developed to overcome this, including intramolecular cyclizations and ring expansions.

Intramolecular cyclization is a common method for forming the oxetane ring. acs.orgnih.gov This typically involves a Williamson etherification-type reaction on a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group. acs.org The use of a base then promotes the intramolecular nucleophilic attack of the remaining hydroxyl group to form the four-membered ring. acs.org

Ring-expansion reactions, for example from epoxides, also provide a viable route to oxetanes. acs.orgbeilstein-journals.org Opening of an epoxide with a nucleophile containing a leaving group generates a precursor that can then cyclize to form the oxetane. acs.org

Furthermore, [2+2] cycloadditions, such as the Paternò–Büchi reaction between a carbonyl compound and an alkene, can be used to construct the oxetane ring, although this is less commonly employed for the direct synthesis of amino acid derivatives. nih.gov

The choice of ring-forming strategy often depends on the desired substitution pattern and stereochemistry of the final oxetane product.

An in-depth examination of the synthetic strategies for producing this compound and its related aminooxetane analogs reveals a growing field of chemical innovation. These small, strained heterocyclic compounds are of significant interest in medicinal chemistry, where they can serve as bioisosteres for gem-dimethyl or carbonyl groups, often improving physicochemical properties like solubility and metabolic stability. acs.orgmdpi.comacs.org The development of robust synthetic routes is crucial for exploring their full potential in drug discovery. This article focuses exclusively on the methodologies for synthesizing and functionalizing the aminooxetane core.

Reactivity and Mechanistic Investigations of Ethyl 3 Aminooxetane 3 Carboxylate and Its Analogues

Ring Stability and Ring-Opening Pathways of 3-Aminooxetane-3-carboxylate Systems

The oxetane (B1205548) ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25.5 kcal/mol), making it a reactive moiety susceptible to various ring-opening reactions. beilstein-journals.org This reactivity lies between that of highly strained oxiranes and more stable tetrahydrofurans. chemrxiv.org The stability and reaction pathways of oxetane systems, including ethyl 3-aminooxetane-3-carboxylate and its analogues, are profoundly influenced by reaction conditions and substitution patterns.

Oxetane rings are known to be potentially unstable under acidic conditions, which can catalyze their ring-opening. nih.govacs.org The general mechanism for acid-catalyzed ring-opening involves the protonation of the oxetane oxygen by a Brønsted acid or coordination to a Lewis acid, which activates the ring for nucleophilic attack. magtech.com.cnillinois.eduresearchgate.net This activation facilitates the cleavage of a carbon-oxygen bond.

The regioselectivity of the ring-opening is governed by a combination of steric and electronic effects. magtech.com.cn In the presence of acid, nucleophilic attack often occurs at the more substituted carbon atom adjacent to the oxygen, a process controlled by electronic effects that stabilize the resulting partial positive charge. magtech.com.cn For 3,3-disubstituted oxetanes containing an internal nucleophile, such as an amine or alcohol, acid-catalyzed intramolecular ring-opening can occur readily. nih.govacs.orgnih.gov In the case of this compound, the presence of the amino group provides an internal nucleophile. Under acidic conditions, protonation of the oxetane oxygen would be followed by intramolecular attack from the amine nitrogen, leading to ring-opened products. The ester group can also be susceptible to acid-catalyzed hydrolysis, a reversible reaction where the ester is heated with excess water and a strong-acid catalyst to yield a carboxylic acid and an alcohol. libretexts.orglibretexts.org However, some esterification reactions on oxetane-containing carboxylic acids have been performed using catalytic amounts of acid without causing ring-opening, indicating that the conditions are critical. chemrxiv.org Both Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃) and Brønsted acids (e.g., HNTf₂, chiral phosphoric acids) have been effectively used to catalyze and control the ring-opening of functionalized oxetanes. nih.govorganic-chemistry.orgsemanticscholar.org

The thermal stability of oxetane rings can be a concern, with potential for degradation at high temperatures. nih.govacs.org While specific thermolysis data for this compound is not extensively detailed in the reviewed literature, general principles suggest that the inherent ring strain makes the molecule susceptible to thermal decomposition. The decomposition pathways for related cyclic peroxides, such as 1,2,4-trioxanes, proceed via unimolecular homolysis to form diradical intermediates. nih.gov For oxetane-containing polymers, such as poly(3-azidooxetane), thermal decomposition analysis has been a key method for characterization. uni-muenchen.de The stability of any given oxetane is highly dependent on its specific substitution pattern and the presence of other functional groups that might initiate degradation pathways under thermal stress. nih.govnih.gov

The substitution pattern on the oxetane ring has a critical impact on its stability. nih.gov A widely recognized principle is that 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns. nih.govacs.orgdoi.org This enhanced stability is attributed to steric hindrance, where the substituents at the C3 position physically block the trajectory of an external nucleophile attempting to attack the C-O σ* antibonding orbital. nih.gov This steric shielding makes 3,3-disubstituted oxetanes, like this compound, robust enough to withstand a variety of common reaction conditions, including some that are acidic or basic. chemrxiv.orgdoi.org

However, this stability is not absolute. The presence of an internal nucleophile, such as the amino group in 3-aminooxetane systems, can facilitate intramolecular ring-opening, particularly under acidic catalysis. nih.govacs.orgnih.gov In these cases, the proximity of the nucleophilic group can overcome the steric protection of the 3,3-disubstitution, leading to cyclization or rearrangement reactions. nih.govdoi.org For instance, β-oxetane carboxylic acids have been observed to undergo intramolecular ring-opening to form lactones. doi.org Therefore, while the 3,3-disubstitution in this compound confers a significant degree of stability, its reactivity, especially in the presence of acids, remains a key consideration.

Stereochemical Considerations in Aminooxetane Reactivity

The stereochemistry of reactions involving aminooxetanes is a crucial aspect of their synthetic utility, enabling the creation of complex, stereodefined molecules.

High levels of diastereoselectivity and enantioselectivity in reactions of aminooxetane systems can be achieved through several modern synthetic strategies. One powerful approach is the desymmetrization of prochiral oxetanes. organic-chemistry.orgnih.gov This can be accomplished using either chiral catalysts or chiral auxiliaries.

Catalytic systems often employ a chiral Brønsted acid, such as a chiral phosphoric acid, to act as the source of chirality. organic-chemistry.orgnih.govresearchgate.net In these reactions, the catalyst activates the oxetane and orchestrates the nucleophilic attack to proceed with high enantioselectivity, leading to the formation of chiral products, often containing an all-carbon quaternary stereocenter. organic-chemistry.orgnih.govnsf.gov For example, the asymmetric synthesis of chiral pyrrolidines has been achieved through the desymmetrization of oxetanes catalyzed by a chiral phosphoric acid, yielding products with excellent enantioselectivity. organic-chemistry.org Reaction parameters such as solvent choice and temperature have been shown to be critical for optimizing stereocontrol. organic-chemistry.org

Alternatively, a chiral auxiliary, such as tert-butylsulfinamide, can be temporarily attached to the substrate. organic-chemistry.org This auxiliary directs the stereochemical course of a reaction, such as an indium-catalyzed intramolecular cyclization, to provide excellent diastereoselectivity. organic-chemistry.org

Below is a table summarizing representative asymmetric transformations involving oxetane systems.

| Transformation | Chirality Source | Key Reagents | Product Type | Stereoselectivity | Reference |

| Pyrrolidine Synthesis | Chiral Auxiliary | tert-butylsulfinamide, In(OTf)₃, Benzoic Acid | Chiral Pyrrolidines | Excellent Diastereoselectivity | organic-chemistry.org |

| Pyrrolidine Synthesis | Chiral Catalyst | Chiral Phosphoric Acid | Chiral Pyrrolidines | Excellent Enantioselectivity | organic-chemistry.org |

| Tetrahydrothiophene Synthesis | Chiral Catalyst | Chiral Brønsted Acid | Chiral Tetrahydrothiophenes | Excellent Enantioselectivities | nih.govnsf.gov |

| Tetrahydroisoquinoline Synthesis | Chiral Catalyst | Chiral Phosphoric Acid, Hantzsch Ester | Chiral Tetrahydroisoquinolines | High Enantioselectivity | acs.org |

Chiral induction is the process by which a chiral entity directs the formation of a new stereocenter with a specific configuration. In the context of aminooxetane chemistry, this is primarily achieved through the use of chiral auxiliaries. numberanalytics.comwikipedia.org A chiral auxiliary is a stereogenic group that is covalently attached to the starting material, in this case, the aminooxetane derivative. numberanalytics.comwikipedia.orgwikiwand.com The auxiliary creates a chiral environment that biases the facial approach of reagents in subsequent reactions, leading to a highly diastereoselective transformation. wikipedia.orgwikiwand.com

Commonly used chiral auxiliaries in organic synthesis include camphor-derived auxiliaries (like camphorsultam), amino acid-derived auxiliaries, and oxazolidinones. numberanalytics.comwikipedia.orgwikiwand.comsigmaaldrich.com For instance, tert-butylsulfinamide has been successfully employed as a chiral auxiliary in the synthesis of chiral pyrrolidines from oxetane precursors. organic-chemistry.orgnih.gov After the desired stereoselective reaction is complete, the auxiliary is cleaved from the molecule, yielding the enantiomerically enriched product and often allowing for the recovery and reuse of the auxiliary. numberanalytics.comwikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control. wikiwand.comsigmaaldrich.com

Radical Reactions and Mechanistic Studies Involving Oxetane Amino Acids

The strained nature of the oxetane ring makes it not only a useful functional group in medicinal chemistry but also a reactive intermediate for synthetic transformations. acs.org The study of radical reactions involving oxetane amino acids provides insights into novel bond-forming strategies and the fundamental reactivity of these strained heterocyclic systems.

Generation and Reactivity of Oxetane-Derived Radicals

The generation of radical species from oxetane precursors opens avenues for unique chemical transformations. One established method involves a Minisci-type reaction, where an oxetane radical is generated and adds to a protonated heterocycle, followed by rearomatization to yield the functionalized product. acs.orgcore.ac.uk This reaction has been successfully applied to a variety of N-heterocycles, including quinoline (B57606), pyridine, and benzothiazole, demonstrating its tolerance for various functional groups, albeit sometimes with modest yields. acs.orgcore.ac.uk

A more recent and milder approach utilizes a cobalt-catalysis strategy, inspired by vitamin B12, to generate nucleophilic carbon-centered radicals from oxetanes. researchgate.net This method involves the formation of an alkylated cobalt-complex intermediate from the oxetane. Subsequent homolytic cleavage of the cobalt-carbon bond produces the desired radical species, which can then participate in further reactions. researchgate.net This bio-inspired catalytic system overcomes the kinetic challenges typically associated with the ring-opening of oxetanes to form radical intermediates. researchgate.net

The reactivity of these generated radicals is diverse. For instance, radicals generated via the cobalt-catalysis method can engage in Giese-type additions and nickel-catalyzed cross-electrophile couplings with aryl halides. researchgate.net The general reactivity of oxetane-derived radicals is summarized in the table below.

| Radical Generation Method | Subsequent Reaction Type | Reactant Classes |

| Minisci Reaction | Addition to Heterocycles | Protonated N-heterocycles (e.g., quinoline, pyridine) acs.orgcore.ac.uk |

| Cobalt-Catalysis (Vitamin B12) | Giese-type Addition | SOMOphiles researchgate.net |

| Cobalt-Catalysis (Vitamin B12) | Cross-Electrophile Coupling | Aryl halides (with Ni-catalysis) researchgate.net |

Giese Addition and Conjugate Addition Mechanisms

The Giese addition is a powerful carbon-carbon bond-forming reaction that involves the addition of a nucleophilic radical to an electron-deficient alkene. chem-station.com This reaction has been effectively applied to the synthesis of complex oxetane-containing amino acids. Specifically, a visible-light-induced photocatalytic decarboxylative Giese-type reaction has been used to create versatile 3,3′-disubstituted oxetane amino acids. researchgate.net

In this process, radicals are generated from the photochemical oxidative decarboxylation of amino or alkoxycarboxylic acids. These radicals then add to highly reactive 3-methyleneoxetane substrates, which act as radical acceptors. researchgate.net The strain in the 3-methyleneoxetane enhances its reactivity as a radical acceptor, facilitating the Giese addition to produce the adducts in moderate to high yields. researchgate.net

This reaction is a specific type of conjugate addition, also known as a Michael addition. wikipedia.orgmasterorganicchemistry.com In a conjugate addition, a nucleophile adds to the β-carbon of an α,β-unsaturated system. masterorganicchemistry.comlibretexts.org The mechanism for the Giese addition to a 3-methyleneoxetane derivative involves the following key steps:

Radical Generation: A nucleophilic radical is formed, for example, from an amino acid via photocatalytic decarboxylation.

Nucleophilic Attack: The generated radical attacks the exocyclic double bond of the 3-methyleneoxetane (the Michael acceptor) at the β-carbon (the exocyclic carbon), forming a new carbon-carbon bond. wikipedia.org

Radical Propagation/Termination: The resulting radical intermediate, now centered on the C3 position of the oxetane ring, is then quenched to form the final product.

The general scheme for this Giese-type addition is presented below.

| Reactant 1 (Radical Precursor) | Reactant 2 (Radical Acceptor) | Key Reaction Type | Product Type |

| Amino or Alkoxycarboxylic Acids | 3-Methyleneoxetane Derivatives | Photocatalytic Giese Addition | 3,3-Disubstituted Oxetane Amino Esters researchgate.net |

Photoinduced Cycloreversion Processes in Oxetane Systems

Photoinduced cycloreversion, or a retro-Paternò–Büchi reaction, is a characteristic reaction of oxetanes where the four-membered ring cleaves upon irradiation to regenerate the precursor carbonyl compound and alkene. acs.org This process is of significant interest, partly due to its relevance in the photochemical repair of certain types of DNA damage. researchgate.net

The mechanism of cycloreversion can proceed through different pathways depending on the nature of the excited state. acs.org Direct excitation of an oxetane can lead to cleavage from the excited singlet state. acs.org Alternatively, photosensitized reactions can occur. For instance, using a chiral thioxanthone as a photosensitizer, spirocyclic oxetanes can undergo enantioselective decomposition. acs.org In this case, energy transfer from the sensitizer (B1316253) to one enantiomer of the oxetane preferentially induces a C-C bond cleavage, triggering the [2+2] cycloreversion. acs.org

Studies on naphthoquinone-derived oxetanes have shown that the photoinduced cycloreversion can proceed through a triplet diradical intermediate. researchgate.net The process involves excitation to the ground state, formation of a triplet diradical, and subsequent cleavage into the constituent molecules. researchgate.net These photochemical reactions can be utilized for synthetic purposes, such as in "oxametathesis" reactions, where a photoinduced cycloaddition is followed by a mild acid-catalyzed cycloreversion to generate novel polycyclic scaffolds. nih.gov

| Oxetane System | Excitation Method | Key Intermediate/State | Outcome |

| Spirocyclic Oxetanes | Photosensitization (Thioxanthone) | Excited Triplet State | Enantioselective Cycloreversion acs.org |

| Naphthoquinone-Derived Oxetanes | Direct/Sensitized Photolysis | Triplet Diradical | Cycloreversion to Naphthoquinone researchgate.net |

| Polycyclic Oxetanes | Direct Photolysis | Excited Singlet State | Protolytic Cycloreversion (Oxametathesis) nih.gov |

Computational and Theoretical Studies on Ethyl 3 Aminooxetane 3 Carboxylate and Oxetane Frameworks

Quantum Chemical Investigations of Molecular Structure and Conformation

Density Functional Theory (DFT) and Ab Initio Calculations for Conformational Analysis

The conformational landscape of oxetane (B1205548) and its derivatives, including ethyl 3-aminooxetane-3-carboxylate, has been a subject of detailed quantum chemical investigations. Density Functional Theory (DFT) and ab initio methods are powerful tools to predict the stable conformations and the energy barriers between them. digitellinc.comrsc.orgnih.gov

For the parent oxetane, gas-phase studies suggest a planar structure. However, the introduction of substituents, as in this compound, leads to a more puckered conformation due to increased eclipsing interactions. utexas.edumdpi.com DFT calculations have been employed to show that 3,3-disubstituted oxetanes are the most stable, a factor that has contributed to their increased use in medicinal chemistry. acs.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), have also been used for conformational analysis. acs.orgnih.gov These calculations, often in conjunction with basis sets like 6-31G(d,p) and 6-311++G(d,p), provide a detailed understanding of the geometric parameters of different conformers. rsc.org For instance, studies on oxetane β-amino acid oligomers have utilized both DFT and MP2 levels of theory to elucidate their secondary structures in solution. acs.org

The choice of computational method and basis set is crucial for obtaining accurate results. For example, benchmark ab initio studies on amino acids have used methods like CCSD(T)-F12a/cc-pVDZ-F12 for geometry optimizations to achieve high accuracy. nih.gov While such high-level calculations are computationally expensive, more efficient methods like xtb have been shown to be significantly faster than DFT for optimization, making them suitable for initial conformational searches. mdpi.com

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP, MP2) | 6-31G(d,p), 6-311++G(d,p) | Ring-opening polymerization of oxetane cations | rsc.org |

| DFT | - | Conformational analysis of aryl amino-oxetanes | digitellinc.com |

| Ab Initio (HF, DFT) | 6-311++G(d,p) | Geometric parameters and vibrational frequencies | nih.gov |

| MP2 | aug-cc-pVDZ | Conformational analysis of cysteine | nih.gov |

| xtb | - | Faster optimization for conformational search | mdpi.com |

Strain Energy Analysis of the Oxetane Ring System

The oxetane ring possesses a significant amount of ring strain, which is a key determinant of its reactivity. The strain energy of the parent oxetane is approximately 107 kJ/mol (or about 25.6 kcal/mol). utexas.edumdpi.com This value is slightly less than that of an epoxide (oxirane) but considerably higher than that of tetrahydrofuran (B95107) (THF). researchgate.net

This inherent strain makes the formation of the four-membered ring a synthetic challenge. acs.org However, it also facilitates ring-opening reactions, making oxetanes valuable as synthetic intermediates. researchgate.netacs.org The strain energy can be influenced by substituents on the ring. utexas.edu

Recent advancements have seen the development of machine learning models, such as the AIMNet2 RSE workflow and Graph Neural Networks (GNNs), to predict ring strain energy (RSE) with high accuracy and efficiency. chemrxiv.orgchemrxiv.org These methods have been validated against high-level quantum mechanics calculations and experimental data, achieving a mean absolute error of around 1 kcal/mol. chemrxiv.org Such tools are invaluable for designing novel strained molecules for applications in strain-promoted reactions. chemrxiv.orgchemrxiv.org

Table 2: Ring Strain Energies of Cyclic Ethers

| Cyclic Ether | Ring Strain Energy (kJ/mol) | Reference |

|---|---|---|

| Oxirane (Epoxide) | 114 | utexas.edu |

| Oxetane | 107 | utexas.edu |

| Tetrahydrofuran (THF) | 23 | utexas.edu |

| Oxane | 5 | utexas.edu |

Reactivity Prediction and Reaction Mechanism Elucidation

Transition State Characterization for Ring-Opening and Functionalization Reactions

Computational methods are instrumental in elucidating the mechanisms of reactions involving oxetanes, particularly in characterizing the transition states of ring-opening and functionalization reactions. researchgate.netscispace.com DFT calculations have been used to investigate the ring-opening polymerization of oxetane cations, revealing that the reaction proceeds through the attack of an oxygen atom of an oxetane molecule on the carbon atom of the oxetane cation. rsc.orgscispace.com The activation energy for the initial step of this polymerization is very low. rsc.orgscispace.com

Studies on the photochemical cleavage of oxetanes have utilized quantum chemical calculations to investigate the reaction pathways. acs.orgacs.org For instance, in the presence of a photosensitizer, the reaction can proceed through the first excited triplet state (T1), leading to C-C bond scission. acs.org In the absence of a catalyst, the reaction is thought to occur from the first excited singlet state (S1) via C-O bond scission. acs.org

The regioselectivity of ring-opening reactions of unsymmetrically substituted oxetanes is influenced by both steric and electronic effects. magtech.com.cn Strong nucleophiles typically attack the less substituted carbon adjacent to the oxygen atom (steric control). magtech.com.cn However, in the presence of an acid, weaker nucleophiles can attack the more substituted carbon (electronic control). magtech.com.cn DFT calculations have been used to determine the energy barriers for different ring-opening pathways, helping to rationalize the observed regioselectivity. researchgate.net

Molecular Orbital and Charge Distribution Analysis

Molecular orbital and charge distribution analyses provide insights into the electronic properties of this compound and related oxetane frameworks, which in turn helps to understand their reactivity. The strained C-O-C bond angle in oxetanes exposes the lone pair of electrons on the oxygen atom, making it a good hydrogen-bond acceptor and Lewis base. mdpi.comacs.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions. researchgate.netnih.gov For example, NBO analysis has been used to understand the electron transfer within molecules containing a quinoline (B57606) ring, a common scaffold in medicinal chemistry. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, often calculated using DFT, are important for predicting reactivity. nih.gov The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of a molecule.

Molecular Modeling of Interactions and Bioisosteric Potential

The oxetane motif has gained significant attention in medicinal chemistry as a bioisostere for other functional groups, such as gem-dimethyl and carbonyl groups. acs.orgnih.govresearchgate.netrsc.org This is due to its unique combination of properties, including low molecular weight, high polarity, and a three-dimensional structure. acs.orgnih.govresearchgate.net

Molecular modeling studies have been crucial in understanding the bioisosteric potential of oxetanes. digitellinc.com DFT calculations and X-ray crystallography have shown that amino-oxetanes adopt a more three-dimensional conformation compared to their benzamide (B126) counterparts. digitellinc.com This increased three-dimensionality can be advantageous for binding to biological targets.

The incorporation of an oxetane ring can favorably modulate the physicochemical properties of a molecule, such as solubility, lipophilicity (LogD), and metabolic stability. digitellinc.comnih.gov For example, replacing a carbonyl group with an oxetane can lead to improved aqueous solubility. digitellinc.com However, the effects can be context-dependent. acs.org

Molecular modeling also plays a role in understanding the interactions of oxetane-containing compounds with their biological targets. The oxetane oxygen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. mdpi.comacs.org Computational studies have suggested that in some cases, the oxetane acts as a conformational lock, rigidifying the structure of the molecule. acs.org

Electrostatic Potential Mapping of Oxetane Analogues

Electrostatic potential (ESP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The ESP map reveals regions that are electron-rich (negative potential, typically shown in red) and electron-poor (positive potential, shown in blue).

For oxetane and its analogues, the strained C–O–C bond angle exposes the lone pair of electrons on the oxygen atom. acs.org This leads to a region of significant negative electrostatic potential around the oxygen, making it a strong Lewis base and an excellent hydrogen-bond acceptor. acs.orgnih.gov Studies have shown that modifications to the oxetane ring, such as the introduction of substituents, can alter the ESP. For instance, a comparative computational study on camptothecin (B557342) and its E-ring modified analogue, homocamptothecin, revealed that changes in the ring structure influence the electrostatic potential around the main molecular frame. researchgate.net

The ESP of oxetane analogues is a key determinant of their intermolecular interactions. The negative potential around the oxygen atom facilitates interactions with electrophiles and hydrogen bond donors. mdpi.com This characteristic is crucial in various applications, from drug design, where it can influence ligand-receptor binding, to materials science. acs.orgresearchgate.net

Hydrogen-Bonding Characteristics and Acceptor Properties

Oxetanes are recognized for their potent hydrogen-bond acceptor capabilities, a feature directly linked to the exposed lone pairs of the ring oxygen. acs.orgnih.govmdpi.com Computational studies have consistently highlighted that oxetanes form more effective hydrogen bonds than other cyclic ethers like tetrahydrofuran. acs.orgmdpi.com Their hydrogen-bonding ability is even competitive with many carbonyl functional groups, including those found in aliphatic ketones, aldehydes, and esters. acs.orgmdpi.com Only stronger acceptors like amides, carbamates, and ureas surpass them. nih.gov

The ability of the oxetane ring to act as a strong hydrogen bond acceptor has important implications. In medicinal chemistry, this property can enhance the solubility and metabolic stability of drug candidates. acs.orgnih.gov The replacement of a carbonyl group with an oxetane has been explored as a strategy to improve the pharmacokinetic profiles of molecules, leveraging the similar hydrogen-bonding properties while benefiting from the increased metabolic stability of the oxetane ring. acs.orguni-muenchen.de

Simulation of Polymerization and Energetic Properties

Computational simulations are instrumental in understanding the polymerization behavior of oxetanes and in predicting the energetic properties of resulting materials. These studies provide a molecular-level understanding of reaction mechanisms and help in the rational design of new polymers with desired characteristics.

Ring-Opening Polymerization Mechanisms of Oxetane Cation Series

The ring-opening polymerization (ROP) of oxetanes is a versatile method for producing polyethers. acs.org Computational methods, particularly Density Functional Theory (DFT), have been extensively used to investigate the mechanisms of cationic ROP of oxetane and its derivatives. rsc.orgrsc.orgrsc.org

These studies have elucidated the key steps of the polymerization process. The reaction is typically initiated by the protonation of the oxetane oxygen, forming an oxonium ion. rsc.orgrsc.org Subsequent steps involve the nucleophilic attack of an oxygen atom from another oxetane monomer on a carbon atom of the protonated oxetane ring, leading to ring opening and chain propagation. rsc.orgrsc.orgrsc.org

Computational analyses have shown that the activation energy for the initial step of polymerization is relatively low, indicating that acid-catalyzed polymerization of oxetane can proceed readily. rsc.orgrsc.org The calculations of transition state geometries and energies provide a detailed picture of the reaction pathway, which is crucial for understanding and controlling the polymerization process. rsc.orgrsc.orgnih.gov Solvent effects on the polymerization have also been modeled, showing their influence on the reaction kinetics. rsc.orgrsc.org

Energetic Compound Screening and Performance Prediction (e.g., heats of formation)

The oxetane framework is a key component in some energetic materials, particularly as a binder in polymer-bonded explosives. nih.govresearchgate.net Computational screening of novel oxetane derivatives is a powerful approach for identifying promising candidates for energetic polymers. nih.gov

DFT calculations are employed to predict crucial energetic properties, such as the heat of formation (HOF). nih.gov Isodesmic and homodesmotic reactions are often used in these calculations to improve accuracy. nih.gov The condensed phase HOF, a critical parameter for energetic materials, can be estimated from the gas-phase HOF using approaches like the Politzer method. nih.gov

For instance, a computational screening of various energetic oxetane derivatives identified compounds with high condensed phase heats of formation (over 210 kJ mol⁻¹). nih.gov Furthermore, detonation properties like detonation velocity and pressure can be predicted using empirical methods like the Kamlet-Jacobs equations, which utilize the calculated densities and heats of formation. nih.gov Such computational screening allows for the rapid assessment of a large number of potential energetic molecules, guiding synthetic efforts towards the most promising candidates. acs.orgmdpi.com

Challenges and Future Research Directions for Ethyl 3 Aminooxetane 3 Carboxylate

Overcoming Synthetic Limitations and Expanding Building Block Diversity

A significant challenge in the field is the limited availability of diverse oxetane (B1205548) building blocks. nih.gov While methods for synthesizing 3-amino-oxetane and oxetan-3-one exist, the development of new and efficient synthetic routes to access a wider variety of substituted oxetanes is crucial for expanding their application in drug discovery. nih.gov Current strategies for creating 3,3-disubstituted oxetanes often involve linear synthetic sequences, making the rapid generation of analogs for structure-activity relationship (SAR) studies difficult. nih.gov The development of late-stage functionalization methods would be highly valuable to introduce the oxetane ring at a later point in a synthetic sequence, thereby avoiding potential degradation of the strained ring under harsh reaction conditions. nih.gov

Recent advancements have started to address these limitations. For instance, decarboxylative strategies have been developed to couple oxetane amino acid building blocks with aryl halides. nih.gov Additionally, the use of oxetane sulfonyl fluorides has emerged as a method for coupling 3-aryl-oxetane fragments with various nucleophiles. nih.gov Further research into novel synthetic methodologies, such as C–H activation, photoredox catalysis, and enzymatic transformations, could provide more efficient and modular routes to a broader range of oxetane-containing building blocks. beilstein-journals.org The development of practical and scalable syntheses for key intermediates like 3-aryloxetan-3-carboxylic acids is also an important area of focus. beilstein-journals.org

Addressing Ring Stability and Predicting Reactivity in Complex Systems

The inherent ring strain of the oxetane core, estimated to be around 25.5 kcal/mol, contributes to its unique chemical reactivity but also presents challenges regarding its stability. nih.gov Oxetane rings can be susceptible to ring-opening reactions, particularly under acidic conditions or at elevated temperatures. nih.gov Predicting the stability of a given oxetane substitution pattern within a complex molecule remains a significant challenge. nih.gov While 3,3-disubstituted oxetanes are generally considered more stable, this is not always the case, and the presence of internal nucleophiles can facilitate ring-opening. nih.gov

The stability of the oxetane ring can also be a concern during multi-step, large-scale syntheses where exposure to harsh reaction conditions or localized heating in a reactor could lead to degradation. nih.gov There is a need for more comprehensive studies on the chemical stability of various substituted oxetanes under a wide range of reaction conditions. This includes investigating their tolerance to acidic and basic conditions, as well as common synthetic transformations like oxidations, reductions, and cross-coupling reactions. chemrxiv.orgrsc.org A deeper understanding of the factors governing oxetane ring stability will enable chemists to design more robust synthetic routes and predict the metabolic fate of oxetane-containing drug candidates more accurately. nih.gov

Advanced Mechanistic Insights via Spectroscopic and Computational Integration

A more profound understanding of the reaction mechanisms involving ethyl 3-aminooxetane-3-carboxylate and other oxetanes is essential for optimizing existing synthetic methods and developing new transformations. The integration of advanced spectroscopic techniques and computational modeling offers a powerful approach to elucidate these mechanisms.

Spectroscopic methods such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the formation of intermediates and byproducts during a reaction. nih.gov X-ray crystallography is invaluable for determining the precise three-dimensional structure of oxetane-containing molecules and their complexes, offering insights into their conformation and intermolecular interactions. mdpi.com

Computational methods, particularly density functional theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the influence of substituents on reactivity and selectivity. nih.govnih.gov For example, DFT calculations have been used to support the mechanistic proposal for the synthesis of 3-aryl-3-aminooxetanes, which involves an oxidative decarboxylation to form an aminooxetanyl radical. beilstein-journals.orgnih.gov The combination of experimental spectroscopic data with computational models can provide a detailed and validated picture of reaction mechanisms, enabling the rational design of more efficient and selective synthetic processes. nih.govresearchgate.netmdpi.com

Exploration of Underexplored Biological Targets and Mechanistic Pathways

While oxetanes have been successfully incorporated into drug candidates targeting a range of biological targets, there remains a vast and underexplored landscape of potential applications. The unique properties of the oxetane ring, such as its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, suggest that it could be used to modulate the activity of a wide variety of proteins. acs.org

Future research should focus on systematically exploring the effects of incorporating this compound and other oxetane derivatives into molecules targeting novel and challenging biological targets. This includes enzymes, receptors, and ion channels that have been difficult to drug with traditional small molecules. Furthermore, investigating the potential for oxetanes to influence mechanistic pathways beyond simple receptor binding or enzyme inhibition is a promising avenue. For instance, the moderate ring strain of oxetanes could be leveraged to direct the metabolism of drugs, potentially avoiding problematic metabolic pathways. nih.gov The development of oxetane-containing chemical probes and activity-based protein profiling (ABPP) reagents could also facilitate the discovery of new biological targets and the elucidation of their functions.

Development of Sustainable and Scalable Synthetic Processes

As the use of oxetanes in medicinal chemistry and other fields continues to grow, the development of sustainable and scalable synthetic processes for their production becomes increasingly important. Many current synthetic methods for oxetanes rely on stoichiometric reagents, harsh reaction conditions, and multi-step sequences that are not ideal for large-scale manufacturing. nih.gov

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-aminooxetane-3-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves cyclization of precursor amines with carbonyl derivatives under acidic or basic conditions. For example:

- Precursor Selection : Use β-amino alcohols or nitriles as starting materials, leveraging oxetane ring formation via intramolecular cyclization .

- Catalysis : Optimize Lewis acid catalysts (e.g., ZnCl₂) or organocatalysts to enhance ring-closure efficiency.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate the product .

Q. How can this compound be characterized to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Analysis :

- ¹H NMR : Identify oxetane ring protons (δ 4.2–4.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm).

- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and oxetane carbons (δ 70–80 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 160.1).

- HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

Methodological Answer:

- Solubility Screening : Test polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol).

- Stability Studies :

Advanced Research Questions

Q. How do computational methods (e.g., DFT, MD simulations) predict the conformational flexibility and hydrogen-bonding interactions of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G** level to analyze intramolecular H-bonding between the amino and carbonyl groups .

- Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures to assess:

| Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H⋯O (intramolecular) | 2.1–2.3 | 150–160 | |

| O–H⋯N (intermolecular) | 2.5–2.8 | 130–145 |

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR absorption bands)?

Methodological Answer:

Q. How does the oxetane ring influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

Methodological Answer:

Q. What methodologies quantify degradation products under oxidative or hydrolytic stress?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.